![molecular formula C21H27N5O4S B2916748 N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide CAS No. 902292-24-4](/img/no-structure.png)

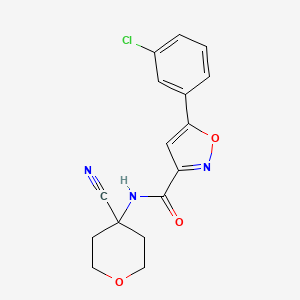

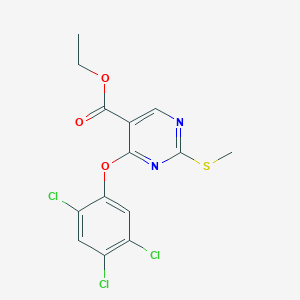

N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It would look at what types of reactions the compound undergoes, what products are formed, and what the mechanisms of these reactions are .Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It would also look at the compound’s chemical properties, such as its acidity or basicity .科学的研究の応用

Synthesis and Antimicrobial Applications

Compounds with complex structures involving chromone-pyrimidine and thioxo-pyrimidine have been synthesized using environmentally friendly methods, showing potent antimicrobial activity. For example, derivatives synthesized through ionic liquid-promoted methods have shown significant antibacterial and antifungal properties, with some compounds demonstrating equipotent activity compared to standard drugs like miconazole. These studies highlight the compounds' potential as oral drug candidates due to their good oral drug-like properties and non-cytotoxic nature (Tiwari et al., 2018).

Anticancer and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which include structures related to pyrimidine derivatives, has demonstrated significant anti-inflammatory and analgesic activities. These compounds have shown to be potent cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some derivatives displaying high inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory effects. This suggests their potential utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Heterocyclic Systems Synthesis

Research into the synthesis of heterocyclic compounds, particularly those involving pyrido and pyrimidino indole derivatives, has yielded new molecules with potential pharmaceutical applications. These synthesized compounds, through reactions like the Biginelli reaction, have been explored for their antioxidant and antimicrobial activities. The innovative use of microwave-assisted synthesis has improved yields and reduced reaction times, showcasing the efficiency of modern synthesis methods in creating compounds with significant biological activities (Youssef & Amin, 2012).

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide involves the reaction of two starting materials, 2-(acetylamino)ethylamine and 6-bromo-8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carboxylic acid, followed by a series of reactions to form the final product.", "Starting Materials": [ "2-(acetylamino)ethylamine", "6-bromo-8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carboxylic acid", "Hexanoyl chloride", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: React 2-(acetylamino)ethylamine with 6-bromo-8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carboxylic acid in the presence of triethylamine and hexanoyl chloride to form N-[2-(acetylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide.", "Step 2: Purify the product by recrystallization from methanol.", "Step 3: React the purified product with hydrochloric acid to remove the acetyl group and form N-ethyl-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide.", "Step 4: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over sodium sulfate.", "Step 6: Concentrate the organic layer and purify the product by column chromatography using a mixture of ethyl acetate and diethyl ether as the eluent.", "Step 7: Recrystallize the purified product from methanol to obtain the final product, N-[2-(ethylamino)ethyl]-6-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)hexanamide." ] } | |

CAS番号 |

902292-24-4 |

分子式 |

C21H27N5O4S |

分子量 |

445.54 |

IUPAC名 |

N-(2-acetamidoethyl)-6-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)hexanamide |

InChI |

InChI=1S/C21H27N5O4S/c1-13(27)22-9-10-23-17(28)6-4-3-5-11-26-20(29)19-18(25-21(26)31)15-12-14(30-2)7-8-16(15)24-19/h7-8,12,24H,3-6,9-11H2,1-2H3,(H,22,27)(H,23,28)(H,25,31) |

InChIキー |

UTYUBIZECJWGLY-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCNC(=O)CCCCCN1C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)NC1=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B2916667.png)

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)

![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)